molecular formula C15H13NO6S B3140255 Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate CAS No. 477871-40-2

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate

Cat. No.: B3140255
CAS No.: 477871-40-2
M. Wt: 335.3 g/mol
InChI Key: AMEPIXUADUTMFD-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is a complex organic compound characterized by its molecular structure, which includes a nitro group, a sulfonyl group, and a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is known to interact with various enzymes and proteins. It targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels in HEK293T cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to β-catenin promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This leads to changes in gene expression and potentially impacts enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It induces degradation of β-catenin in a proteasome-dependent manner in HCT116 cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the nitration of the corresponding methyl benzenecarboxylate followed by sulfonylation. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and advanced purification techniques are often employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydroxyl groups.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.

Biology: Research in biology has explored the potential biological activities of this compound, including its effects on cellular processes and its use as a probe in biochemical studies.

Medicine: In the medical field, derivatives of this compound may be investigated for their therapeutic potential. Studies may focus on its anti-inflammatory, antioxidant, or anticancer properties.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Methyl 4-[(4-methylphenyl)sulfonyl]benzoate: Similar structure but lacks the nitro group.

  • Methyl 3-nitrobenzenecarboxylate: Lacks the sulfonyl group.

  • 4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide: Contains an amino group instead of a nitro group.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-10-3-6-12(7-4-10)23(20,21)14-8-5-11(15(17)22-2)9-13(14)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPIXUADUTMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221407
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-40-2
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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